2,6-Diaminopyridine sulfate

Catalog No.
S1789242
CAS No.
146997-97-9
M.F
C5H9N3O4S
M. Wt
207.204
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Diaminopyridine sulfate

CAS Number

146997-97-9

Product Name

2,6-Diaminopyridine sulfate

IUPAC Name

pyridine-2,6-diamine;sulfuric acid

Molecular Formula

C5H9N3O4S

Molecular Weight

207.204

InChI

InChI=1S/C5H7N3.H2O4S/c6-4-2-1-3-5(7)8-4;1-5(2,3)4/h1-3H,(H4,6,7,8);(H2,1,2,3,4)

InChI Key

OSWQRJFRLQAWTI-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)N)N.OS(=O)(=O)O

The exact mass of the compound 2,6-Diaminopyridine sulfate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

2,6-Diaminopyridine sulfate is the stable, crystalline salt form of 2,6-diaminopyridine, an essential heterocyclic building block and bidentate ligand.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEw0blJxWSNzv8ti-Q4rbM438aOZpJw_3isjkRf0H8eyDb_mMk2CUPZVAgQnEljD_8FZ0xAIqPtA-T2rxN-LTAMODO56GciTFoRf3w6XHwu8Y7P7CSxKHHs4qIUWvncqZqnIN2dNtqQNJLI6HCX7kjGNE37jwDFz-fTpU7c)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEdQK2e7fCjgx6ilDnF7KtTIY3apBB1Qup9VP-pk-A0_-dpeNM3XOQXgoZLHNmARQBLUdzo6lX79rcfTGhmRXqmpBtOI09ylAZi_0i0BcsK8ud0g2T5BfqhWeeDGJ3EBhc-iFWuQBdAqDL4_Ju1h6tb3eAq4lHRf3umoPas2mz3uhbD__KI94Up6kBHloJVxZtCRc2AxekuHHN68Vys29eyTxiPw00bPU_-sVQ%3D)] This form is often selected over the free base for its distinct physical properties and functional role of the sulfate counter-ion, which can influence reaction pathways and final product architecture.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEEdoXvYkPJraM5rkIbn_xo-V92wOG4zjhHBYolmrnFStUW_6BXy-_YpmilZ3Rr2U9Dtw2tYXrrXCZTTLdLy1uZ-9YzEJE6OL-SI3pEhSzq2BFekD1hj9psWamSaxbgMkJZnOy6HS8SbnPqnnzJtJVH2Q%3D%3D)] Its use is prominent in the synthesis of coordination polymers, specialized organic intermediates, and as a component in dye formulations.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEdQK2e7fCjgx6ilDnF7KtTIY3apBB1Qup9VP-pk-A0_-dpeNM3XOQXgoZLHNmARQBLUdzo6lX79rcfTGhmRXqmpBtOI09ylAZi_0i0BcsK8ud0g2T5BfqhWeeDGJ3EBhc-iFWuQBdAqDL4_Ju1h6tb3eAq4lHRf3umoPas2mz3uhbD__KI94Up6kBHloJVxZtCRc2AxekuHHN68Vys29eyTxiPw00bPU_-sVQ%3D)]

Substituting 2,6-diaminopyridine sulfate with the free base or other salts like the chloride is often unviable. The sulfate counter-ion is not merely a spectator; its size, charge, and geometry actively direct supramolecular assembly through extensive hydrogen bonding, a role that monatomic ions like chloride cannot fulfill in the same way.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH_eZjSmwt_nxU3W2mTzr3I5w6DVElNqifmMOgkr6i7629e3FjhmeAvl9qOmLJWB2DZuAO80r5PKeE5pLNwDzyCbgB4BxBYmjMhb5bZ0Q-mu0SfSzZebNHbLO-0SUJqshQc1p0pWgJCZiNFUnQ%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFb19o8czi34HmK3ywV-84DVSoyoIokqgX2vu6PciLaZvZwcHLIisA7nYCe95TwwCq1F_sYtE2MtEB3wBTyC680KDETHdBMk8kmF9weOH90lXGK8AQYiTvspzwucSgMYRtfof9G3MUVfJ-9RHkrxLSbW-ZFRDyyzHWHYlJbrA2BjiJi8QAHJXl8hCe5N8GcLK4GuZYWRXVv)] Furthermore, the salt form provides the pyridine core in its protonated, non-basic state, fundamentally altering its reactivity profile compared to the alkaline free base. This prevents undesired side reactions and allows for controlled, stepwise synthesis, making the two forms non-interchangeable in pH-sensitive applications.

Sulfate Anion as a Functional, Structure-Directing Component in Crystal Engineering

The sulfate anion is integral to forming specific solid-state architectures. In the crystal structure of 2,6-diaminopyridinium sulfate hydrates, the crystal is built from protonated diaminopyridine cations, sulfate anions, and water molecules linked by extensive hydrogen bonding.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEEdoXvYkPJraM5rkIbn_xo-V92wOG4zjhHBYolmrnFStUW_6BXy-_YpmilZ3Rr2U9Dtw2tYXrrXCZTTLdLy1uZ-9YzEJE6OL-SI3pEhSzq2BFekD1hj9psWamSaxbgMkJZnOy6HS8SbnPqnnzJtJVH2Q%3D%3D)] This contrasts with the chloride salt, where the smaller, spherical chloride anion leads to a different packing arrangement and hydrogen bond network.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH_eZjSmwt_nxU3W2mTzr3I5w6DVElNqifmMOgkr6i7629e3FjhmeAvl9qOmLJWB2DZuAO80r5PKeE5pLNwDzyCbgB4BxBYmjMhb5bZ0Q-mu0SfSzZebNHbLO-0SUJqshQc1p0pWgJCZiNFUnQ%3D)] The sulfate's tetrahedral shape and multiple hydrogen bond acceptor sites enable the formation of complex, bridged supramolecular structures that are not accessible with halide salts or the counter-ion-free base.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEEdoXvYkPJraM5rkIbn_xo-V92wOG4zjhHBYolmrnFStUW_6BXy-_YpmilZ3Rr2U9Dtw2tYXrrXCZTTLdLy1uZ-9YzEJE6OL-SI3pEhSzq2BFekD1hj9psWamSaxbgMkJZnOy6HS8SbnPqnnzJtJVH2Q%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFb19o8czi34HmK3ywV-84DVSoyoIokqgX2vu6PciLaZvZwcHLIisA7nYCe95TwwCq1F_sYtE2MtEB3wBTyC680KDETHdBMk8kmF9weOH90lXGK8AQYiTvspzwucSgMYRtfof9G3MUVfJ-9RHkrxLSbW-ZFRDyyzHWHYlJbrA2BjiJi8QAHJXl8hCe5N8GcLK4GuZYWRXVv)]

Evidence DimensionSupramolecular Assembly Role
Target Compound DataForms extensive, multidimensional hydrogen-bonded networks via tetrahedral sulfate anion, acting as a structural bridge.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEEdoXvYkPJraM5rkIbn_xo-V92wOG4zjhHBYolmrnFStUW_6BXy-_YpmilZ3Rr2U9Dtw2tYXrrXCZTTLdLy1uZ-9YzEJE6OL-SI3pEhSzq2BFekD1hj9psWamSaxbgMkJZnOy6HS8SbnPqnnzJtJVH2Q%3D%3D)]
Comparator Or Baseline2,6-Diaminopyridine HCl: Forms simpler N-H···Cl hydrogen bonds, leading to a layered sheet-like structure without the cross-linking potential of sulfate.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH_eZjSmwt_nxU3W2mTzr3I5w6DVElNqifmMOgkr6i7629e3FjhmeAvl9qOmLJWB2DZuAO80r5PKeE5pLNwDzyCbgB4BxBYmjMhb5bZ0Q-mu0SfSzZebNHbLO-0SUJqshQc1p0pWgJCZiNFUnQ%3D)]
Quantified DifferenceQualitative difference in structural motif: complex 3D network (sulfate) vs. layered sheets (chloride).
ConditionsSolid-state single-crystal X-ray diffraction analysis.

For materials synthesis, selecting the sulfate salt is a design choice to achieve specific crystal packing and material properties unobtainable with other forms.

Superior Handling and Processability as a Stable, Crystalline Solid

2,6-Diaminopyridine sulfate is a crystalline solid, which provides superior handling, storage stability, and ease of weighing compared to the free base.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEw0blJxWSNzv8ti-Q4rbM438aOZpJw_3isjkRf0H8eyDb_mMk2CUPZVAgQnEljD_8FZ0xAIqPtA-T2rxN-LTAMODO56GciTFoRf3w6XHwu8Y7P7CSxKHHs4qIUWvncqZqnIN2dNtqQNJLI6HCX7kjGNE37jwDFz-fTpU7c)] The free base, 2,6-diaminopyridine, has a lower melting point (117-122 °C) and can exist as different polymorphs, one of which is metastable and converts at 335 K (62 °C), potentially impacting process consistency.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQECOw6FXXER026_wr-Peze9oaFI34ofKqDMuEZpmtnEWl5sNRat3UU9Mq5ESyg4ytUF2kUJiSIzAm_aXvJozt5YEMrxAtGqP22AyOFEH5tmkUSMf5T_R_p-3eD6pH8LCuSYJult)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEm8DQRopgc-2d88xZvYfD28BczjHh4W8nbULZ5Rdhe5kF_XP8_-wwFDqQZS8El0SPOs0ZZI-eoO5g9C6cFfIX1V-IdivpM2OOwinH4AbK1NKDmwlA52-0f13vNEIdRDNlJ4wLGxLzAl1iJPMC_t4LWeG3Clo4l80zjszoRthcZAq-S6nY_AgYklo75)] The salt form's ionic nature ensures higher thermal stability and avoids polymorphic variability, leading to more reproducible outcomes in manufacturing and laboratory workflows.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEEdoXvYkPJraM5rkIbn_xo-V92wOG4zjhHBYolmrnFStUW_6BXy-_YpmilZ3Rr2U9Dtw2tYXrrXCZTTLdLy1uZ-9YzEJE6OL-SI3pEhSzq2BFekD1hj9psWamSaxbgMkJZnOy6HS8SbnPqnnzJtJVH2Q%3D%3D)]

Evidence DimensionThermal and Physical Stability
Target Compound DataStable crystalline salt with no reported phase transitions up to high temperatures.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEEdoXvYkPJraM5rkIbn_xo-V92wOG4zjhHBYolmrnFStUW_6BXy-_YpmilZ3Rr2U9Dtw2tYXrrXCZTTLdLy1uZ-9YzEJE6OL-SI3pEhSzq2BFekD1hj9psWamSaxbgMkJZnOy6HS8SbnPqnnzJtJVH2Q%3D%3D)]
Comparator Or Baseline2,6-Diaminopyridine (free base): Melts at 117-122 °C and exhibits polymorphism, with a less stable form converting at 62 °C.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQECOw6FXXER026_wr-Peze9oaFI34ofKqDMuEZpmtnEWl5sNRat3UU9Mq5ESyg4ytUF2kUJiSIzAm_aXvJozt5YEMrxAtGqP22AyOFEH5tmkUSMf5T_R_p-3eD6pH8LCuSYJult)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEm8DQRopgc-2d88xZvYfD28BczjHh4W8nbULZ5Rdhe5kF_XP8_-wwFDqQZS8El0SPOs0ZZI-eoO5g9C6cFfIX1V-IdivpM2OOwinH4AbK1NKDmwlA52-0f13vNEIdRDNlJ4wLGxLzAl1iJPMC_t4LWeG3Clo4l80zjszoRthcZAq-S6nY_AgYklo75)]
Quantified DifferenceAvoidance of low-temperature polymorphic transition (at 62 °C) present in the free base.
ConditionsThermal analysis (DSC/TGA).

The sulfate salt's stability simplifies material handling, ensures consistent bulk properties, and enhances reproducibility, which are critical for procurement in industrial and pharmaceutical synthesis.

Precursor Suitability: In-Situ Acidity for Controlled Reactivity

Using the sulfate salt provides the 2,6-diaminopyridine moiety in its protonated, pyridinium form. This renders the molecule non-nucleophilic and non-basic, preventing premature reaction or coordination in a mixture until a base is deliberately added. The parent free base has a pKa of approximately 6.13, making it moderately basic upon dissolution.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGdiqjapg4W63-_eui5tGOX2g1yUk8HcgR2sK1L0pDeH2jXCXD1H2Cwl025PM8Pud1OJd9Tl2vymKz7Vp0XGXvi3S9hgyQV_EOH8KzLDqF8NIQCZE9417uJN3ujYBRDxWtTFQdt9Lw%3D)] This inherent difference in reactivity allows for greater control in pH-sensitive or multi-step synthetic procedures where the timing of ligand coordination or base-catalyzed steps is critical.

Evidence DimensionReactivity in Solution
Target Compound DataDelivers the 2,6-diaminopyridinium cation, an acidic species that is unreactive as a base or nucleophile.
Comparator Or Baseline2,6-Diaminopyridine (free base): A moderate base (pKa ≈ 6.13) that is immediately reactive upon dissolution.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGdiqjapg4W63-_eui5tGOX2g1yUk8HcgR2sK1L0pDeH2jXCXD1H2Cwl025PM8Pud1OJd9Tl2vymKz7Vp0XGXvi3S9hgyQV_EOH8KzLDqF8NIQCZE9417uJN3ujYBRDxWtTFQdt9Lw%3D)]
Quantified DifferenceQualitative shift from basic to acidic reagent form, enabling temporal control of reactivity.
ConditionsAqueous or protic solvent systems for synthesis.

This compound is the correct choice for syntheses requiring controlled, stepwise introduction of the ligand's basicity or coordinating ability, improving yields and reducing side products.

Precursor for Supramolecular Materials and Coordination Polymers

This compound is the preferred starting material for synthesizing crystalline materials where hydrogen bonding with a counter-ion is a key design feature. The sulfate anion's ability to act as a multivalent hydrogen-bond acceptor and bridging unit allows for the rational design of specific 3D networks, which is not possible with the free base or halide salts.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEEdoXvYkPJraM5rkIbn_xo-V92wOG4zjhHBYolmrnFStUW_6BXy-_YpmilZ3Rr2U9Dtw2tYXrrXCZTTLdLy1uZ-9YzEJE6OL-SI3pEhSzq2BFekD1hj9psWamSaxbgMkJZnOy6HS8SbnPqnnzJtJVH2Q%3D%3D)]

Controlled Synthesis of Complex Heterocycles

In multi-step organic syntheses that are sensitive to pH, using the sulfate salt allows the 2,6-diaminopyridine core to be present in a protected, non-basic form. This prevents it from interfering with earlier reaction steps, enabling its basic or nucleophilic properties to be 'activated' on demand by adding a deprotonating agent.

Aqueous-Phase Reactions and Stock Solution Preparation

The enhanced aqueous solubility and high crystalline stability make 2,6-diaminopyridine sulfate a more reliable and process-friendly choice for reactions conducted in water or for preparing high-concentration aqueous stock solutions. This avoids the handling and consistency issues associated with the less stable and potentially hygroscopic free base.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEEdoXvYkPJraM5rkIbn_xo-V92wOG4zjhHBYolmrnFStUW_6BXy-_YpmilZ3Rr2U9Dtw2tYXrrXCZTTLdLy1uZ-9YzEJE6OL-SI3pEhSzq2BFekD1hj9psWamSaxbgMkJZnOy6HS8SbnPqnnzJtJVH2Q%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQECOw6FXXER026_wr-Peze9oaFI34ofKqDMuEZpmtnEWl5sNRat3UU9Mq5ESyg4ytUF2kUJiSIzAm_aXvJozt5YEMrxAtGqP22AyOFEH5tmkUSMf5T_R_p-3eD6pH8LCuSYJult)]

Wikipedia

2,6-diaminopyridine sulfate

Use Classification

Cosmetics -> Hair dyeing

Dates

Last modified: 08-15-2023

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